molecular formula C20H26IN3S B3328249 3,7-Bis(diethylamino)phenothiazin-5-ium iodide CAS No. 439119-93-4

3,7-Bis(diethylamino)phenothiazin-5-ium iodide

Cat. No.: B3328249
CAS No.: 439119-93-4
M. Wt: 467.4 g/mol
InChI Key: PJZLRFOCVIZYGB-UHFFFAOYSA-M
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Description

3,7-Bis(diethylamino)phenothiazin-5-ium iodide is a phenothiazinium dye known for its vibrant color and various applications in scientific research. This compound, with the molecular formula C20H26IN3S, is often used in biological staining and as a redox indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide typically involves the treatment of phenothiazine with diiodine, followed by the reaction with diethylamine . The reaction conditions usually require an inert atmosphere and room temperature to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(diethylamino)phenothiazin-5-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide involves its ability to interact with cellular components and generate reactive oxygen species (ROS) upon exposure to light. This property makes it useful in photodynamic therapy, where it targets and destroys cancer cells . The compound’s molecular targets include cellular membranes and DNA, leading to cell death through oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(diethylamino)phenothiazin-5-ium iodide stands out due to its specific diethylamino substitutions, which enhance its photophysical and electrochemical properties. These unique features make it particularly effective in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3S.HI/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZLRFOCVIZYGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26IN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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